molecular formula C22H24Cl2N2O3 B2475161 tert-Butyl (R)-2-(2,6-dichlorophenyl)-5-oxo-3-((R)-1-phenylethyl)imidazolidine-1-carboxylate CAS No. 1004755-00-3

tert-Butyl (R)-2-(2,6-dichlorophenyl)-5-oxo-3-((R)-1-phenylethyl)imidazolidine-1-carboxylate

Cat. No. B2475161
CAS RN: 1004755-00-3
M. Wt: 435.35
InChI Key: SOLKOHWHUFSAHU-JLTOFOAXSA-N
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Description

Tert-Butyl (R)-2-(2,6-dichlorophenyl)-5-oxo-3-((R)-1-phenylethyl)imidazolidine-1-carboxylate is a useful research compound. Its molecular formula is C22H24Cl2N2O3 and its molecular weight is 435.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • The compound has been used as a chiral auxiliary in organic synthesis. For instance, its enantiomers were prepared from L-alanine and utilized as chiral auxiliaries in dipeptide synthesis. This showcases its role in the synthesis of enantiomerically pure compounds, a critical aspect in pharmaceutical chemistry (Studer, Hintermann, & Seebach, 1995).

Application in Dynamic Kinetic Resolution

  • It has been employed in dynamic kinetic resolution processes. For example, the compound was used as a chiral auxiliary in stereoselective carbon−carbon bond formation. This approach led to the production of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, which are key building blocks in synthesizing biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).

Role in Diels-Alder Reactions

  • The compound has been utilized in Diels-Alder reactions. For example, tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a related compound, has been used in the preparation and Diels-Alder reaction of 2-amido substituted furan (Padwa, Brodney, & Lynch, 2003).

Use in Kinetic Resolution by Stereospecific Amination

  • The compound has also been explored for kinetic resolution by stereospecific amination. This application underscores its potential in resolving enantiomers, a vital process in producing stereochemically pure pharmaceuticals (Kubota, Kubo, & Nunami, 1994).

Contribution to Determining Absolute Configuration

  • It has been instrumental in determining the absolute configuration of complex organic compounds. For instance, its derivative was used to establish the configuration of enantiomers in a chemical synthesis process (Procopiou et al., 2016).

properties

IUPAC Name

tert-butyl (2R)-2-(2,6-dichlorophenyl)-5-oxo-3-[(1R)-1-phenylethyl]imidazolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N2O3/c1-14(15-9-6-5-7-10-15)25-13-18(27)26(21(28)29-22(2,3)4)20(25)19-16(23)11-8-12-17(19)24/h5-12,14,20H,13H2,1-4H3/t14-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLKOHWHUFSAHU-JLTOFOAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(=O)N(C2C3=C(C=CC=C3Cl)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC(=O)N([C@@H]2C3=C(C=CC=C3Cl)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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